molecular formula C8H9N3O B11918281 5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1956324-85-8

5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B11918281
CAS No.: 1956324-85-8
M. Wt: 163.18 g/mol
InChI Key: NSYXENFDDWKJSC-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C7H7N3O. It is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with various reagents. One common method includes the use of diethyl ethoxy methylenemalonate, which reacts with 5-amino-3-methyl-1H-pyrazole to form the desired compound . The reaction conditions often involve heating and the use of solvents like methanol or ethanol.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. It is known to inhibit certain enzymes, including cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of these enzymes, blocking their activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1H-pyrazolo[3,4-c]pyridine
  • 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine
  • 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
  • 1H-Pyrazolo[3,4-c]pyridine

Uniqueness

5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the methyl group at the 3-position enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

1956324-85-8

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-methoxy-3-methyl-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C8H9N3O/c1-5-6-3-8(12-2)9-4-7(6)11-10-5/h3-4H,1-2H3,(H,10,11)

InChI Key

NSYXENFDDWKJSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(N=CC2=NN1)OC

Origin of Product

United States

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